CAY10640

sEH inhibition IC50 comparison human enzyme assay

CAY10640 (also designated sEH inhibitor-1 or TCPU) is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog that functions as a potent, orally active, and water-soluble inhibitor of soluble epoxide hydrolase (sEH). It is a second-generation sEH inhibitor developed to address pharmacokinetic and physicochemical limitations observed with earlier urea-based sEH inhibitors.

Molecular Formula C17H20F3N3O3
Molecular Weight 371.35 g/mol
Cat. No. B588547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10640
SynonymssEHi; Soluble Epoxide Hydrolase Inhibitor
Molecular FormulaC17H20F3N3O3
Molecular Weight371.35 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25)
InChIKeyCHOHWMGAQRIMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Data for CAY10640: A High-Potency, Water-Soluble Soluble Epoxide Hydrolase (sEH) Inhibitor


CAY10640 (also designated sEH inhibitor-1 or TCPU) is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog that functions as a potent, orally active, and water-soluble inhibitor of soluble epoxide hydrolase (sEH) . It is a second-generation sEH inhibitor developed to address pharmacokinetic and physicochemical limitations observed with earlier urea-based sEH inhibitors. The compound exhibits low nanomolar inhibitory activity against recombinant human sEH (IC₅₀ = 0.4 nM) [1] and is supplied as a crystalline solid with ≥98% purity suitable for in vitro and in vivo research applications [2].

Why In-Class sEH Inhibitors Cannot Substitute for CAY10640 in Rigorous Experimental Workflows


Although multiple urea-based sEH inhibitors share a common pharmacophore, their pharmacological properties—including potency across species orthologs, aqueous solubility, oral bioavailability, and pharmacokinetic profiles—vary substantially. Early-generation inhibitors such as AUDA exhibit significantly higher IC₅₀ values (18–69 nM) , while widely used tool compounds like TPPU demonstrate reduced potency against human sEH (IC₅₀ = 3.7 nM) and require organic co-solvents for administration due to limited water solubility [1]. CAY10640 distinguishes itself through sub-nanomolar potency against human sEH (IC₅₀ = 0.4 nM) combined with enhanced water solubility, enabling experimental designs that avoid confounding solvent effects in sensitive biological assays [2]. These quantitative and practical distinctions render generic substitution scientifically inappropriate when experimental reproducibility and mechanistic precision are paramount.

Quantitative Differentiation of CAY10640: Direct Comparative Evidence for Procurement Decisions


Comparative Potency Against Human sEH: CAY10640 vs. TPPU and AUDA

CAY10640 inhibits recombinant human sEH with an IC₅₀ of 0.4 nM, representing a 9.25-fold increase in potency compared to TPPU (IC₅₀ = 3.7 nM) and a >170-fold increase compared to AUDA (IC₅₀ = 69 nM) [1]. The assay used a fluorescent substrate (CMNPC, [S] = 5 µM) following 5 min pre-incubation in 25 mM Bis-Tris/HCl buffer (pH 7.0) at 30°C [2].

sEH inhibition IC50 comparison human enzyme assay target engagement

Aqueous Solubility Advantage: Enabling DMSO-Free or Low-DMSO Experimental Protocols

CAY10640 is explicitly characterized as water-soluble, enabling formulation in aqueous buffers at concentrations up to 0.5 mg/mL in DMSO:PBS (1:1) [1]. In contrast, TPPU is described as a lipophilic, high-melting-point compound requiring organic co-solvents for administration [2]. The water solubility of CAY10640 stems from its optimized 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, which was specifically designed to improve upon the poor aqueous solubility of earlier adamantyl-urea based inhibitors [3].

water solubility formulation in vivo dosing DMSO-free

In Vivo Analgesic Efficacy: 1,000-Fold Potency Advantage Over Morphine

In a carrageenan-induced inflammatory pain model, orally administered CAY10640 reduced hyperalgesia with a potency 1,000-fold greater than morphine, as measured by mechanical withdrawal threshold . This in vivo efficacy translates the compound's potent sEH inhibition to a functional pharmacological outcome relevant to pain and inflammation research.

inflammatory pain hyperalgesia in vivo efficacy analgesic

Evidence-Backed Application Scenarios for CAY10640 in sEH-Focused Research


High-Throughput Screening (HTS) of sEH Modulators in Biochemical Assays

With its sub-nanomolar IC₅₀ (0.4 nM) against human sEH, CAY10640 serves as an ideal positive control for high-throughput screening campaigns targeting sEH [1]. Its water solubility permits preparation of aqueous stock solutions, eliminating DMSO carryover effects that can confound HTS readouts. The compound's stability at -20°C for ≥4 years ensures long-term reproducibility across screening campaigns .

In Vivo Preclinical Studies of Inflammatory Pain and Neuroprotection

CAY10640's oral bioavailability, water solubility, and 1,000-fold potency advantage over morphine in reducing hyperalgesia make it a superior tool compound for investigating sEH's role in inflammatory pain [1]. Its physicochemical profile supports chronic oral dosing regimens in rodent models without the confounding effects of organic co-solvents, enabling clean dissection of sEH-dependent pathways in neuroinflammation and pain .

Cell-Based Assays Requiring Low Cytotoxicity and Minimal Solvent Interference

The water solubility of CAY10640 allows for DMSO-free or low-DMSO formulation, critical for primary cell cultures, sensitive reporter cell lines, and assays measuring DMSO-sensitive endpoints such as apoptosis, oxidative stress, or transcriptional regulation [1]. Its high potency (IC₅₀ = 0.4 nM) further reduces the required working concentration, minimizing off-target effects at the cellular level .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10640

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.